APDye 568 DBCO
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Overview
Description
APDye 568 DBCO is a bright, highly photostable, orange-fluorescent probe that is water-soluble and pH-independent over a wide range. It is spectrally similar to Alexa Fluor 568 and CF 568 . This compound reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole, making it ideal for applications where the presence of copper is a concern .
Preparation Methods
APDye 568 DBCO is synthesized through a copper-free “click chemistry” reaction. This reaction involves the formation of a stable triazole by reacting with azides without the need for a copper catalyst or elevated temperatures . The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and stability .
Chemical Reactions Analysis
APDye 568 DBCO primarily undergoes a copper-free “click chemistry” reaction with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is not acceptable . The major product formed from this reaction is a stable triazole .
Scientific Research Applications
APDye 568 DBCO has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of APDye 568 DBCO involves its reaction with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is a concern . The molecular targets and pathways involved in this reaction include azide-containing biomolecules .
Comparison with Similar Compounds
APDye 568 DBCO is spectrally similar to other fluorescent dyes such as Alexa Fluor 568 and CF 568 . its uniqueness lies in its ability to react with azides via a copper-free “click chemistry” reaction, making it ideal for applications where the presence of copper is a concern . Similar compounds include:
Properties
Molecular Formula |
C51H44N4O11S2 |
---|---|
Molecular Weight |
953.0 g/mol |
IUPAC Name |
[13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C51H44N4O11S2/c1-50(2)24-33(27-67(60,61)62)36-20-39-44(22-41(36)53-50)66-45-23-42-37(34(28-68(63,64)65)25-51(3,4)54-42)21-40(45)47(39)35-16-15-31(19-38(35)49(58)59)48(57)52-18-17-46(56)55-26-32-11-6-5-9-29(32)13-14-30-10-7-8-12-43(30)55/h5-12,15-16,19-25,53H,17-18,26-28H2,1-4H3,(H,52,57)(H,58,59)(H,60,61,62)(H,63,64,65) |
InChI Key |
AVTBIRHZJFFSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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